molecular formula C9H17NO4S B12701823 CBHcy CAS No. 88096-03-1

CBHcy

货号: B12701823
CAS 编号: 88096-03-1
分子量: 235.30 g/mol
InChI 键: BMONDXDFXRPNKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(delta-Carboxybutyl)homocysteine is a promising metabolite for nutritional science and metabolomics research. Recent studies have identified this compound, also referred to as S-carboxypropylcysteamine (CPCA), as a novel urinary biomarker for assessing Omega-3 Index (O3I) status . The Omega-3 Index, which reflects the combined level of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in erythrocytes, is a recognized biomarker for estimating cardiovascular disease risk and other health outcomes . Research indicates that levels of this urinary metabolite increase significantly following supplementation with either EPA or DHA and demonstrate a positive correlation with the O3I measured in blood . This association positions 5-(delta-Carboxybutyl)homocysteine as a strong candidate for the non-invasive monitoring of omega-3 status, potentially overcoming the limitations of dietary assessments and the need for blood sampling . Its application is particularly valuable in clinical trials and precision nutrition studies aiming to objectively evaluate fatty acid metabolism and the efficacy of nutritional interventions. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

属性

IUPAC Name

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONDXDFXRPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393247, DTXSID301007933
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88096-02-0, 88096-03-1
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

HPLC Analysis

Post-synthesis characterization involves HPLC to confirm purity and identity:

  • Column : ZORBAX Sil (4.6 × 150 mm, 5 μm)
  • Mobile Phase :
    • A : 15 mM ammonium formate
    • B : Acetonitrile
  • Gradient :
    • 0–0.5 min: 75% B
    • 5 min: 20% B
    • 7–12 min: 100% B
    • Re-equilibration cycles included.

Table 3: HPLC Parameters

Parameter Value
Flow Rate 300 μL/min
Injection Volume 5 μL
Detection ESI-MS (positive ion mode)

This method ensures precise quantification of 5-Cbhc and related metabolites.

Structural Validation via X-Ray Crystallography

The compound’s structure has been validated in complex with human BHMT:

  • PDB ID : 1LT8 (resolution: 2.05 Å).
  • Key Features :
    • Zinc coordination at the active site.
    • Binding interactions with the δ-carboxybutyl group.

Table 4: Crystallographic Data

Parameter Value
Resolution 2.05 Å
Protein Source Homo sapiens
Ligand S-(δ-carboxybutyl)-L-homocysteine

The structure confirms 5-Cbhc’s role as a competitive inhibitor, mimicking both homocysteine and betaine in BHMT’s active site.

Applications in Enzymatic Studies

5-Cbhc is critical for studying homocysteine metabolism enzymes:

  • BHMT Inhibition : Competes with homocysteine and betaine, reducing methyltransferase activity.
  • MS Interaction : Alters methionine synthase function, impacting folate-mediated remethylation.

In vivo studies demonstrate its utility in modulating homocysteine levels, though clinical applications remain under investigation.

化学反应分析

反应类型

5-(δ-羧丁基)高半胱氨酸会经历几种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、pH 调整以及使用水或有机溶剂等溶剂

主要生成产物

根据使用的具体试剂和条件,这些反应生成的主要产物包括亚砜、砜、硫醇衍生物以及各种取代化合物

科学研究应用

Hyperhomocysteinemia Studies

5-(delta-Carboxybutyl)homocysteine has been utilized to induce hyperhomocysteinemia in animal models, particularly in rats. Research demonstrated that dietary administration of this compound effectively raised plasma homocysteine levels by inhibiting BHMT activity, thereby allowing for the study of hyperhomocysteinemia's effects on various physiological parameters .

Table 1: Effects of 5-(delta-Carboxybutyl)homocysteine on Plasma Homocysteine Levels

Study TypeAnimal ModelAdministration MethodResult
Dietary StudyRatsMeal-fed with CBHcy90% decrease in liver BHMT activity; significant increase in plasma homocysteine levels
Intraperitoneal InjectionMiceSingle injection2.7-fold elevation of total plasma homocysteine levels

Cardiovascular Disease Research

The compound has been implicated in studies examining the relationship between homocysteine levels and cardiovascular diseases. Elevated homocysteine is linked to increased risks of arterial damage and thrombosis. Clinical trials have explored whether lowering homocysteine through vitamin supplementation can mitigate these risks, although results have been mixed .

Case Study: Vitamin Intervention for Stroke Prevention (VISP)

  • Objective: To evaluate the effect of vitamin therapy on plasma homocysteine levels and subsequent cardiovascular events.
  • Findings: A modest reduction in plasma homocysteine was observed; however, no significant impact on recurrent strokes or other cardiovascular events was noted.

Neurological Disorders

Research indicates that elevated homocysteine may contribute to neurodegenerative conditions such as Alzheimer's disease. Studies involving 5-(delta-Carboxybutyl)homocysteine have focused on its potential neurotoxic effects, providing insights into mechanisms by which hyperhomocysteinemia may influence neuronal health .

Fertility Studies

Recent investigations have examined the role of serum homocysteine levels in women with unexplained infertility. Elevated homocysteine has been associated with adverse reproductive outcomes, suggesting that 5-(delta-Carboxybutyl)homocysteine could be a marker for assessing fertility issues .

作用机制

5-(δ-羧丁基)高半胱氨酸的作用机制涉及其与各种分子靶标和途径的相互作用。 已知它参与高半胱氨酸代谢的调节,分别将甜菜碱和高半胱氨酸转化为二甲基甘氨酸和蛋氨酸 。该反应对于维持细胞甲基化过程和整体代谢平衡至关重要。

相似化合物的比较

Homocysteine

  • Structure: Homocysteine (C₄H₉NO₂S) contains a sulfhydryl (-SH) group, a carboxyl (-COOH) group, and an amino (-NH₂) group.
  • Metabolic Role : Central to the methionine cycle , homocysteine is remethylated to methionine (via BHMT or methionine synthase) or converted to cystathionine (via cystathionine beta-synthase, CBS) in the transsulfuration pathway .
  • Pathological Implications : Elevated homocysteine (hyperhomocysteinemia) is an independent risk factor for cardiovascular diseases, stroke, and neurodegenerative disorders due to oxidative stress, endothelial dysfunction, and protein N-homocysteinylation .
  • Key Difference: Unlike 5-(delta-carboxybutyl)homocysteine, homocysteine is an endogenous metabolite with direct pathological relevance.

Homocysteine Thiolactone

  • Structure: A cyclic thioester formed via intramolecular condensation of homocysteine’s amino and sulfhydryl groups.
  • Metabolic Role: Reactive intermediate that non-enzymatically modifies lysine residues in proteins (N-homocysteinylation), impairing function .
  • Pathological Implications : Contributes to atherosclerosis, autoantibody formation, and endoplasmic reticulum (ER) stress .
  • Key Difference : The thiolactone’s reactivity contrasts with the carboxybutyl derivative’s role as a stable enzyme inhibitor/analog.

S-Adenosylhomocysteine (SAH)

  • Structure: Homocysteine linked to adenosine via a sulfhydryl group.
  • Metabolic Role : Byproduct of methyltransferase reactions; inhibits methyltransferases, regulating cellular methylation processes .
  • Pathological Implications : SAH accumulation disrupts epigenetic regulation and is associated with liver disease and cancer .
  • Key Difference : SAH is a regulatory molecule in methylation, whereas 5-(delta-carboxybutyl)homocysteine is a synthetic enzyme probe.

Cystathionine

  • Structure : Thioether formed from homocysteine and serine via CBS.
  • Metabolic Role : Intermediate in the transsulfuration pathway, leading to cysteine and glutathione synthesis .
  • Pathological Implications : Low cystathionine levels indicate vitamin B6 deficiency or impaired transsulfuration, exacerbating hyperhomocysteinemia .
  • Key Difference : Cystathionine is a natural transsulfuration intermediate, unlike the carboxybutyl derivative.

Structural and Functional Comparison Table

Compound Structure Metabolic Pathway Enzymes Involved Biological Role Pathological Associations
5-(delta-Carboxybutyl)homocysteine Homocysteine + delta-carboxybutyl BHMT inhibition/study BHMT Enzyme mechanism studies Research tool, no direct pathology
Homocysteine C₄H₉NO₂S with -SH group Remethylation/transsulfuration BHMT, methionine synthase, CBS Methionine synthesis, redox regulation Cardiovascular disease, stroke
Homocysteine Thiolactone Cyclic thioester Non-enzymatic protein modification N/A Protein modification Atherosclerosis, ER stress
S-Adenosylhomocysteine (SAH) Homocysteine + adenosine Methylation cycle Methyltransferases Methylation regulation Epigenetic dysregulation
Cystathionine Homocysteine + serine thioether Transsulfuration CBS, cystathionase Cysteine/glutathione precursor Vitamin B6 deficiency

Research Findings and Clinical Relevance

  • BHMT Studies : 5-(delta-Carboxybutyl)homocysteine has been crystallized with human BHMT, revealing zinc coordination and substrate-binding mechanisms critical for methionine synthesis .
  • Therapeutic Insights: While homocysteine-lowering therapies (e.g., B-vitamins) target endogenous metabolites, the carboxybutyl derivative aids in designing BHMT inhibitors for metabolic disorders .
  • Contrast with Homocysteine Thiolactone : The carboxybutyl compound’s inertness contrasts with thiolactone’s toxicity, highlighting divergent applications—research tool vs. therapeutic target .

常见问题

Basic: What analytical methods are validated for identifying and quantifying 5-(delta-Carboxybutyl)homocysteine in biological samples?

Answer: High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS is the gold standard for structural confirmation. Diagnostic fragment ions and neutral losses are critical for distinguishing this metabolite from isomers. For example, urinary 5-(delta-Carboxybutyl)homocysteine was identified using an extracted ion electropherogram and annotated MS/MS spectra, confirming carboxyl and homocysteine moieties . Methodological validation should include isotopic pattern matching, retention time consistency, and comparison with synthetic standards (if available).

Basic: What is the role of 5-(delta-Carboxybutyl)homocysteine in homocysteine metabolism?

Answer: This compound is a substrate analog for betaine-homocysteine S-methyltransferase (BHMT), an enzyme central to homocysteine remethylation. Structural studies (PDBID: 1LT8) reveal that 5-(delta-Carboxybutyl)homocysteine binds to BHMT’s active site, mimicking the transition state during methionine synthesis. The interaction involves zinc coordination, critical for homocysteine activation . Researchers should use X-ray crystallography or molecular docking to explore binding dynamics and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) with natural substrates.

Advanced: How can conflicting data on homocysteine derivatives’ association with cardiovascular disease (CVD) risk be resolved?

Answer: Contradictions arise from study design heterogeneity (e.g., retrospective vs. prospective cohorts) and confounding variables like folate status. A meta-analysis framework is recommended:

  • Step 1: Stratify studies by design (e.g., genetic studies on MTHFR mutations vs. prospective serum analyses) to assess causality .
  • Step 2: Adjust for covariates (e.g., renal function, vitamin B12) using multivariate regression.
  • Step 3: Address regression dilution bias by repeated homocysteine measurements .
    For example, a 5-µmol/L increase in total homocysteine (tHcy) correlates with a 1.6–1.8-fold higher CVD risk, but derivatives like 5-(delta-Carboxybutyl)homocysteine may have distinct pathophysiological roles requiring targeted assays .

Advanced: What experimental models differentiate the oxidative effects of 5-(delta-Carboxybutyl)homocysteine from other homocysteine derivatives?

Answer: Use in vitro systems with precise redox profiling:

  • Cell Models: Treat ARPE-19 or THP-1 macrophages with the compound and measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Compare results with homocysteine thiolactone (HCTL) or oxidized LDL (oxLDL) controls .
  • Biomarkers: Quantify lipid peroxidation (e.g., thiobarbituric acid-reactive substances, TBARS) and antioxidant depletion (e.g., glutathione).
  • Inhibitor Studies: Pre-treat cells with N-acetylcysteine (NAC) to isolate ROS-specific pathways .

Advanced: How does structural analysis of BHMT-5-(delta-Carboxybutyl)homocysteine complexes inform drug design?

Answer: X-ray crystallography reveals that the compound’s carboxylbutyl chain occupies a hydrophobic pocket in BHMT, stabilizing the enzyme-substrate complex. Key steps:

  • Mutagenesis: Target residues involved in zinc coordination (e.g., Cys-217) to disrupt binding .
  • Kinetic Assays: Compare inhibition constants (Kᵢ) of synthetic analogs to identify competitive inhibitors.
  • Computational Modeling: Use molecular dynamics simulations to predict binding affinities of modified derivatives.

Advanced: What methodologies address variability in renal function when studying 5-(delta-Carboxybutyl)homocysteine’s association with hypertension?

Answer: Adjust for renal parameters using:

  • Glomerular Filtration Rate (GFR): Measure Cr-EDTA clearance to account for homocysteine excretion efficiency .
  • Multivariate Analysis: Include serum creatinine and urea nitrogen as covariates to isolate the compound’s independent effects .
  • Cohort Stratification: Compare hypertensive patients with/without chronic kidney disease (CKD) to disentangle causality .

Advanced: How can metabolomics workflows improve detection of 5-(delta-Carboxybutyl)homocysteine in complex biological matrices?

Answer: Implement untargeted metabolomics with:

  • Sample Preparation: Use protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference.
  • Chromatography: Optimize hydrophilic interaction liquid chromatography (HILIC) for polar metabolite retention.
  • Data Analysis: Apply spectral libraries (e.g., HMDB) and pathway tools (e.g., MetaboAnalyst) to contextualize findings .

Advanced: What strategies validate 5-(delta-Carboxybutyl)homocysteine as a biomarker for inflammatory bowel disease (IBD)?

Answer:

  • Longitudinal Studies: Track metabolite levels in IBD patients during flare/remission cycles.
  • Correlation Analysis: Compare with established biomarkers (e.g., fecal calprotectin, CRP) using Spearman’s rank correlation .
  • Mechanistic Studies: Use gut organoids or murine colitis models to test metabolite-induced epithelial dysfunction .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。